Ethyl 2-bromo-5-methylthiazole-4-carboxylate
Overview
Description
Ethyl 2-bromo-5-methylthiazole-4-carboxylate is a chemical compound with the molecular formula C7H8BrNO2S and a molecular weight of 250.11 . It is also known as 2-Bromo-4-methylthiazole-5-carboxylic Acid Ethyl Ester . The compound appears as a light yellow to brown powder or crystal .
Molecular Structure Analysis
The molecular structure of Ethyl 2-bromo-5-methylthiazole-4-carboxylate consists of a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. One of the carbon atoms on the thiazole ring is substituted with a bromine atom, another carbon atom is substituted with a methyl group, and the remaining carbon atom is connected to a carboxylate group that is esterified with an ethyl group .Physical And Chemical Properties Analysis
Ethyl 2-bromo-5-methylthiazole-4-carboxylate is a solid at 20 degrees Celsius . It has a melting point range of 66.0 to 70.0 degrees Celsius . The compound is slightly soluble in methanol .Scientific Research Applications
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General Information
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Safety Information
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General Information
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Safety Information
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General Information
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Safety Information
Safety And Hazards
Ethyl 2-bromo-5-methylthiazole-4-carboxylate is classified as a skin irritant (H315), a skin sensitizer (H317), and can cause serious eye irritation (H318) . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound. If skin or eye irritation occurs, seek medical advice or attention .
properties
IUPAC Name |
ethyl 2-bromo-5-methyl-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c1-3-11-6(10)5-4(2)12-7(8)9-5/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMXMPLPPRBBJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromo-5-methylthiazole-4-carboxylate | |
CAS RN |
56355-62-5 | |
Record name | 4-Thiazolecarboxylic acid, 2-bromo-5-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56355-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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